2-(Isobutyramido)thiazole-4-carboxylic acid
Overview
Description
2-(Isobutyramido)thiazole-4-carboxylic acid is a chemical compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H10N2O3S . The compound contains eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.24 g/mol. The compound is part of the thiazole class of compounds, which are known for their aromatic properties due to the free movement of pi (π) electrons .Future Directions
Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The future directions in the research of thiazole derivatives like 2-(Isobutyramido)thiazole-4-carboxylic acid could involve exploring their potential therapeutic applications and optimizing their synthesis processes.
Biochemical Analysis
Biochemical Properties
2-(Isobutyramido)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes like cyclooxygenase (COX) and protein tyrosine phosphatase 1B (PTP1B), influencing their activity . These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound impacts various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives can modulate the activity of receptors and enzymes, leading to changes in cellular functions . For example, they can act as neuroprotective agents by modulating neurotransmitter receptors and reducing oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in various physiological effects, such as anti-inflammatory or neuroprotective actions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular processes, such as prolonged enzyme inhibition or activation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition or neuroprotection. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been shown to influence pathways related to energy metabolism, oxidative stress, and inflammation . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, thiazole derivatives can be transported across cell membranes by specific transporters, influencing their bioavailability and efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Properties
IUPAC Name |
2-(2-methylpropanoylamino)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-4(2)6(11)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPSGBQFMYQIMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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